molecular formula C10H11NO2 B022730 (S)-4-Benzyl-2-oxazolidinone CAS No. 90719-32-7

(S)-4-Benzyl-2-oxazolidinone

Cat. No.: B022730
CAS No.: 90719-32-7
M. Wt: 177.2 g/mol
InChI Key: OJOFMLDBXPDXLQ-VIFPVBQESA-N
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Description

(S)-4-Benzyl-2-oxazolidinone is a chiral oxazolidinone derivative widely used in organic synthesis, particularly as a chiral auxiliary. Its structure consists of a five-membered oxazolidinone ring with a benzyl group attached to the nitrogen atom. This compound is known for its ability to induce stereoselectivity in various chemical reactions, making it a valuable tool in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-4-Benzyl-2-oxazolidinone can be synthesized through several methods. One common approach involves the reaction of (S)-phenylalanine with phosgene to form the corresponding chloroformate, which is then cyclized to produce the oxazolidinone ring. Another method includes the cyclization of N-benzyl-N-(2-hydroxyethyl)amine with carbon dioxide under basic conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Benzyl-2-oxazolidinone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides and organometallic reagents are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with different functional groups, while reduction can produce various amine compounds.

Scientific Research Applications

(S)-4-Benzyl-2-oxazolidinone has numerous applications in scientific research:

    Chemistry: It is extensively used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is utilized in the synthesis of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-2-oxazolidinone primarily involves its role as a chiral auxiliary. It induces stereoselectivity in chemical reactions by forming diastereomeric intermediates, which can be selectively transformed into desired enantiomers. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

  • ®-4-Benzyl-2-oxazolidinone
  • 4-Benzyl-2-oxazolidinone
  • 4-Methyl-2-oxazolidinone

Comparison: (S)-4-Benzyl-2-oxazolidinone is unique due to its chiral nature, which allows it to induce stereoselectivity in reactions. Compared to its racemic or achiral counterparts, it provides higher enantiomeric excess and selectivity in asymmetric synthesis. This makes it a preferred choice in the synthesis of enantiomerically pure compounds.

Properties

IUPAC Name

(4S)-4-benzyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOFMLDBXPDXLQ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)O1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352970
Record name (S)-4-Benzyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90719-32-7
Record name (-)-4-Benzyl-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90719-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-4-Benzyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyl-2-oxazolidinone, (S)-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC46HZ6ALH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a suspension of 13-5 (5.6 g, 19 mmol), THF (97 mL), and NEt3 (3.2 mL, 23 mmol) at −78° C. was added trimethylacetyl chloride (2.6 mL, 21 mmol) dropwise. After addition was complete, the reaction mixture was warmed to 0° C. for 2 h then recooled to −78° C. and treated with lithium (S)-(−)-4-benzyl-2-oxazolidinone (18 mL, 29 mmol; 1.6M solution in THF). The reaction mixture was then warmed to 0° C. for 1 h and poured into EtOAc (300 mL) and sat. NaHCO3 (30 mL). The organic phase was washed with sat. NaHCO3, H2O, and brine, dried (MgSO4), and concentrated. Flash chromatography (silica, EtOAc) gave 13-6 as an oil.
[Compound]
Name
13-5
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
97 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Following the procedure described in Example 46 for the preparation of the corresponding cyclooctyl derivative, 2.1 g of S)-3-[3-cyclopentyl-1-oxopropyl]-4-(phenylmethyl)-2-oxazolidinone and 2.5 g of 2,4,6-triisopropylbenzenesulfonyl azide yielded 1.23 g of [4S-3-(2S)]-3-[2-azido-3-cyclopentyl)-1-oxopropyl]-4-(phenylmethyl)-2-oxazolidinone.
[Compound]
Name
cyclooctyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of (S)-4-Benzyl-2-oxazolidinone?

A1: this compound is a white crystalline solid with a molecular formula of C10H11NO2 and a molecular weight of 177.20 g/mol. [] Its structure has been characterized by 1H NMR, 13C NMR, and HR-MS. [, ]

Q2: How is this compound synthesized?

A2: A common method involves synthesizing this compound from L-phenylalanine through reduction and ring-closing reactions. [, ] A more economically viable approach utilizes a one-pot reaction of phenylalanine with thionyl chloride and sodium borohydride in an aqueous methanolic solution to yield phenylalaninol, followed by cyclization with diethyl carbonate and potassium carbonate. []

Q3: What are the primary applications of this compound in organic synthesis?

A3: this compound acts as a versatile chiral auxiliary in asymmetric synthesis, facilitating the creation of new carbon-carbon bonds for chiral amine synthesis. [] It is particularly useful in asymmetric alkylations, acylations, halogenations, and aldol reactions. []

Q4: How does this compound contribute to stereoselectivity in reactions?

A4: Lewis acids play a crucial role in achieving high stereoselectivity when using this compound. Lewis acids can chelate to the nitrogen and carbonyl oxygen of the oxazolidinone ring, directing the addition of reagents to a specific face of the molecule. [] Alternatively, Lewis acids like boron trifluoride can interact through monodentate coordination, favoring a specific rotamer and influencing stereochemical outcome. []

Q5: Can you provide an example of a specific reaction where this compound is employed for stereoselective synthesis?

A5: In the synthesis of the HIV reverse transcriptase inhibitor 1592U89, this compound is utilized as a chiral auxiliary in an asymmetric aldol reaction. This reaction forms a crucial intermediate for constructing the carbocyclic core of the nucleoside analogue. []

Q6: Are there any computational studies exploring the properties or reactivity of this compound?

A6: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of asymmetric photodimerization reactions involving coumarin derivatives bearing the this compound auxiliary. These calculations provide insights into the observed syn-head-to-tail selectivity and diastereoselectivity. []

Q7: What is known about the crystallization behavior of this compound?

A7: Studies have shown that this compound readily crystallizes upon cooling from its melt, demonstrating a high tendency for crystallization. [] This characteristic has been contrasted with structurally similar compounds like (S)-4-benzylthiazolidine-2-thione and (S)-4-benzyloxazolidine-2-thione, which exhibit different crystallization tendencies. []

Q8: What analytical techniques are commonly used to characterize this compound?

A8: Apart from NMR and HR-MS, vibrational circular dichroism (VCD) spectroscopy has been used to study this compound in CDCl3 solution. [] This technique provides valuable information about the compound's absolute configuration and conformational preferences.

Q9: Has this compound been found in natural sources?

A9: Yes, this compound has been isolated from the methanol extracts of Tephrosia purpurea leaves. [] This finding highlights the potential of natural product chemistry in yielding valuable chiral building blocks for synthetic applications.

Q10: Are there any alternatives or substitutes for this compound in asymmetric synthesis?

A10: While this compound is a widely used chiral auxiliary, other chiral oxazolidinones with varying substituents on the ring system exist. These alternative auxiliaries may offer different reactivity profiles or influence stereoselectivity differently depending on the specific reaction conditions. []

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